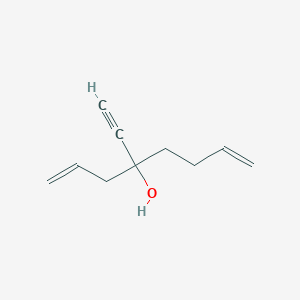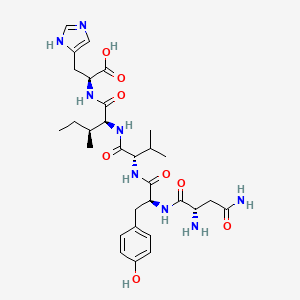![molecular formula C13H18O B14194241 4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one CAS No. 832084-41-0](/img/structure/B14194241.png)
4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one is a bicyclic organic compound with the molecular formula C13H18O. This compound is characterized by its unique bicyclo[3.3.1]nonane structure, which includes a ketone functional group and multiple methyl substituents. It is a derivative of verbenone, a naturally occurring compound found in the essential oils of various plants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one has several applications in scientific research, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Verbenone: A naturally occurring compound with a similar bicyclic structure.
Camphor: Another bicyclic ketone with different substituents.
Menthol: A bicyclic alcohol with a similar structural framework.
Uniqueness
4,4,9-Trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one is unique due to its specific arrangement of methyl groups and the presence of a methylene group, which can influence its reactivity and properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
832084-41-0 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
4,4,9-trimethyl-8-methylidenebicyclo[3.3.1]non-6-en-2-one |
InChI |
InChI=1S/C13H18O/c1-8-5-6-10-9(2)12(8)11(14)7-13(10,3)4/h5-6,9-10,12H,1,7H2,2-4H3 |
InChI-Schlüssel |
HUXGBSRVSGUMMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2C=CC(=C)C1C(=O)CC2(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[3.5]nonane-5-carbaldehyde](/img/structure/B14194160.png)
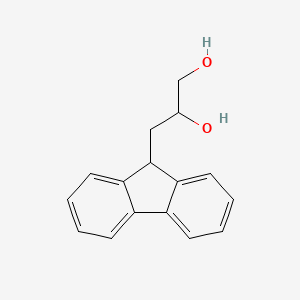
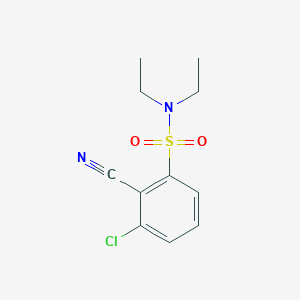
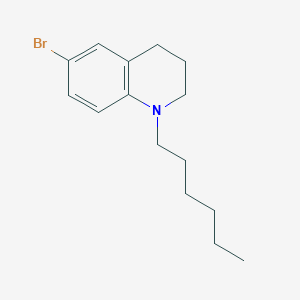
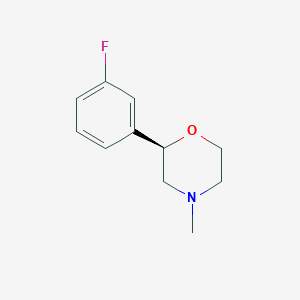
![Ethyl (3Z)-3-ethoxy-3-[(thiophen-3-yl)imino]propanoate](/img/structure/B14194191.png)
![4-Chloro-3-methyl-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14194195.png)




